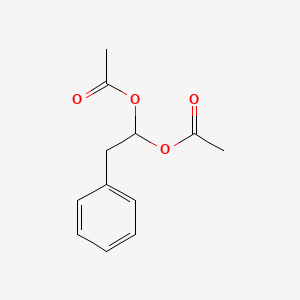

1,1-Ethanediol, 2-phenyl-, 1,1-diacetate

Description

Properties

CAS No. |

20803-88-7 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(1-acetyloxy-2-phenylethyl) acetate |

InChI |

InChI=1S/C12H14O4/c1-9(13)15-12(16-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

InChI Key |

OOKJPCMVVRIOSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CC1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Acetylation

Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (PTSA) facilitates protonation of the hydroxyl groups, enhancing electrophilicity for nucleophilic acyl substitution:

$$

\text{PhCH(OH)}2 + 2 (\text{CH}3\text{CO)}2\text{O} \xrightarrow{\text{H}^+} \text{PhCH(OAc)}2 + 2 \text{CH}_3\text{COOH}

$$

Conditions:

Base-Mediated Acetylation

Pyridine or dimethylaminopyridine (DMAP) acts as both catalyst and acid scavenger in non-polar solvents (e.g., dichloromethane):

$$

\text{PhCH(OH)}2 + 2 (\text{CH}3\text{CO)}2\text{O} \xrightarrow{\text{pyridine}} \text{PhCH(OAc)}2 + 2 \text{CH}_3\text{COO}^- \text{Hpyridine}^+

$$

Advantages:

Characterization and Analytical Validation

Post-synthesis, the diacetate is validated through spectroscopic and thermochemical analyses:

Spectroscopic Data

- $$^{13}\text{C}$$ NMR (CDCl$$_3$$):

- IR (KBr):

- Mass Spectrometry (EI):

Thermochemical Properties

- Enthalpy of Formation ($$ \Delta_fH^\circ $$):

- Hydrogen Bonding:

Industrial and Regulatory Considerations

1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is classified under EPA TSCA as an inactive commercial substance, limiting its large-scale production. Its primary application lies in fragrance formulations, where it serves as a stabilizer for aryl alkyl alcohol esters. Regulatory guidelines mandate rigorous impurity profiling, particularly for residual acetic acid and unreacted diol.

Chemical Reactions Analysis

Types of Reactions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).

Oxidation: Potassium permanganate, chromic acid.

Major Products Formed:

Hydrolysis: 1-Phenyl-1,2-ethanediol, acetic acid.

Oxidation: Benzaldehyde, acetic acid.

Scientific Research Applications

Chemistry: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .

Medicine: Research is ongoing to explore its potential use in the development of drug delivery systems and therapeutic agents .

Industry: In the industrial sector, 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is used in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can undergo hydrolysis to release 1-phenyl-1,2-ethanediol , which may exert its effects through modulation of enzyme activity and alteration of cellular pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate

- Synonyms: 2-Phenyl-1,1-ethanediol diacetate, Phenethyl alcohol β-hydroxy diacetate (reported in literature) .

- Molecular Formula : C₁₂H₁₄O₄ (inferred from structural analogs) .

- CAS Number : 83023-91-0 .

- Molecular Weight : 222.240 g/mol .

Structural Features: This compound consists of a central ethanediol backbone with a phenyl group substituted at the second carbon and both hydroxyl groups acetylated. The diacetate functionalization enhances its stability and modifies its solubility profile compared to non-acetylated analogs.

Comparison with Structurally Similar Compounds

1,1-Ethanediol Diacetate (Ethylidene Diacetate)

Chemical Identity :

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Boiling Point | 169°C | |

| Density (20°C) | 1.070 g/cm³ | |

| Vapor Pressure (25°C) | 0.04 kPa (calculated) | |

| LogP (Partition Coeff.) | 0.459 | |

| Appearance | Colorless liquid, fruity odor |

1-Phenyl-1,2-ethanediol Diacetate

Chemical Identity :

Comparison with 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate :

- Structural Difference : The phenyl group is on the second carbon of a 1,2-ethanediol backbone (vs. 1,1-ethanediol in the target compound).

Ethylene Glycol Diacetate (1,2-Ethanediol Diacetate)

Chemical Identity :

- Molecular Formula : C₆H₁₀O₄.

- Molecular Weight : 146.14 g/mol.

Key Differences :

- Structure : Acetylation at both hydroxyls of 1,2-ethanediol (vs. 1,1-ethanediol in ethylidene diacetate).

Physicochemical Behavior

- Volatility : Ethylidene diacetate (CAS 542-10-9) exhibits low vapor pressure (0.04 kPa at 25°C), making it less volatile than acetic acid (commonly used in pharmaceuticals) .

- Solubility : Ethylidene diacetate is sparingly soluble in water but miscible with alcohols, a trait advantageous in solvent applications .

Functional Comparisons

Analytical Detection

- GC-MS Methods : Ethylidene diacetate is quantified via capillary GC with DB-FFAP columns, achieving detection limits of 0.23 μg/mL .

Q & A

Q. What analytical methods are recommended for detecting residual 1,1-Ethanediol diacetate in pharmaceutical intermediates?

A capillary gas chromatography (GC) method using a DB-FFAP column with temperature programming (inlet: 150°C, detector: 290°C) and nitrogen carrier gas (1.0 mL/min) has been validated for quantifying residual 1,1-Ethanediol diacetate. This method achieves linearity (0.78–19.55 μg/mL, r = 0.9997), precision (RSD <3%), and recovery (97.6–100.4%) .

Q. What role does 1,1-Ethanediol diacetate play in synthesizing flurbiprofen axetil?

It serves as a solvent in the synthesis of flurbiprofen axetil, a prodrug for nonsteroidal anti-inflammatory applications. Its use ensures controlled reaction conditions, minimizing side reactions and improving yield .

Q. What safety precautions are critical when handling 1,1-Ethanediol diacetate in the laboratory?

Safety protocols include using flame-resistant storage, avoiding open flames, and wearing protective gloves/eye protection. Storage recommendations emphasize cool, ventilated environments to prevent degradation or combustion .

Q. Which spectroscopic techniques are suitable for characterizing 1,1-Ethanediol diacetate?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary methods. The compound’s molecular ion (m/z = 146) and fragmentation patterns are documented in mass spectral databases .

Q. How does 1,1-Ethanediol diacetate differ chemically from its 1,2-isomer?

The 1,1-isomer’s geminal acetate groups confer greater steric hindrance and reduced hydrolysis susceptibility compared to the 1,2-isomer (ethylene glycol diacetate), which has vicinal esters prone to faster degradation under acidic/basic conditions .

Advanced Research Questions

Q. How does molecular structure influence the stability of 1,1-Ethanediol diacetate under varying storage conditions?

The geminal diacetate structure stabilizes the compound against hydrolysis, but prolonged exposure to moisture or elevated temperatures can still degrade it. Stability studies should monitor acetate group integrity via GC or FTIR .

Q. What computational methods predict the thermodynamic properties of 1,1-Ethanediol diacetate?

Quantitative structure-property relationship (QSPR) models and neural networks are used to estimate boiling points, vapor pressures, and solubility. Experimental validation via thermogravimetric analysis (TGA) is recommended .

Q. How do pH levels affect the hydrolysis kinetics of 1,1-Ethanediol diacetate?

Hydrolysis follows pseudo-first-order kinetics, with rates accelerating under strongly acidic (H⁺-catalyzed) or basic (OH⁻-catalyzed) conditions. Kinetic studies using HPLC or GC can quantify degradation products like acetic acid and 1,1-ethanediol .

Q. What challenges arise in isolating 1,1-Ethanediol diacetate from reaction mixtures?

Co-elution with polar byproducts (e.g., acetic acid) complicates purification. Optimized liquid-liquid extraction (e.g., using ethyl acetate/water phases) or preparative GC improves isolation efficiency .

Q. How does 1,1-Ethanediol diacetate influence reaction kinetics in multi-step syntheses?

As a solvent, it may stabilize intermediates via hydrogen bonding or dipole interactions. Kinetic profiling (e.g., in situ IR or Raman spectroscopy) can elucidate its effects on transition states and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.